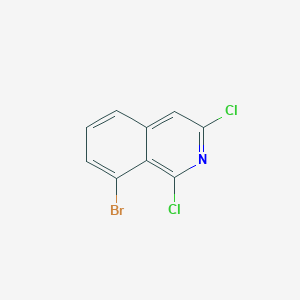

8-Bromo-1,3-dichloroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1,3-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-4-7(11)13-9(12)8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJRRQJXKBBQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC(=C2C(=C1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Pathways of 8 Bromo 1,3 Dichloroisoquinoline

Chemoselective Functionalization of Halogen Atoms

The presence of both bromo and chloro substituents on the isoquinoline (B145761) ring allows for chemoselective reactions, where one type of halogen reacts preferentially over the other. This selectivity is primarily governed by the differing bond dissociation energies of the C-Br and C-Cl bonds, with the C-Br bond being weaker and generally more reactive in palladium-catalyzed processes. Furthermore, the electronic and steric environment of each halogenated position (C1, C3, and C8) influences its susceptibility to reaction.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively utilized in the derivatization of halogenated heterocycles. chemicalforums.commdpi.comnih.gov In the case of 8-bromo-1,3-dichloroisoquinoline, the distinct reactivity of the C-Br and C-Cl bonds, along with the electronic differences between the C1 and C3 positions, enables a high degree of regioselectivity.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for creating C-C bonds. mdpi.comlibretexts.org For dichloroisoquinolines, the Suzuki-Miyaura coupling often proceeds with high regioselectivity, favoring reaction at the C1 position. rsc.org This preference is attributed to the electronic nature of the isoquinoline ring system, where the C1 position is more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst.

The reaction of 1,3-dichloroisoquinolines with arylboronic acids typically results in the selective substitution of the chlorine atom at the C1 position. This selectivity allows for the stepwise functionalization of the isoquinoline core, where the C1 position can be modified first, followed by subsequent reactions at the C3 and C8 positions. The synthesis of dinucleophilic fragments from dichloroheteroaryls via Suzuki-Miyaura coupling has been successfully demonstrated, highlighting the utility of this reaction in constructing complex molecular architectures. researchgate.net

Table 1: Regioselective Suzuki-Miyaura Coupling of Dichloroisoquinolines

| Starting Material | Coupling Partner | Catalyst System | Product | Regioselectivity |

|---|---|---|---|---|

| 1,3-Dichloroisoquinoline (B189448) | Arylboronic acid | Pd(PPh₃)₄ / Base | 1-Aryl-3-chloroisoquinoline | C1 selective |

| 4,7-Dibromoisoquinoline | Arylboronic acid | Pd(dppf)Cl₂ / Base | 7-Aryl-4-bromoisoquinoline | C7 selective |

This table illustrates the general regioselectivity observed in Suzuki-Miyaura coupling reactions of dihaloisoquinolines.

The Stille coupling reaction, which involves the palladium-catalyzed coupling of an organotin compound with an organic halide, offers a complementary approach to the Suzuki-Miyaura reaction for the functionalization of this compound. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is its tolerance to a wide range of functional groups and its often milder reaction conditions. chemicalforums.com

In the context of dihaloheteroaromatic compounds, the regioselectivity of the Stille coupling can be influenced by several factors, including the nature of the halogen, the solvent, and the presence of additives. nih.gov Generally, the reactivity of the carbon-halogen bond in the oxidative addition step follows the order C-I > C-Br > C-Cl. nih.gov This trend suggests that for this compound, the C8-Br bond would be the most reactive site in a Stille coupling. However, the electronic environment of the isoquinoline ring can also play a significant role, potentially favoring reaction at the more electrophilic C1 or C3 positions. The interplay of these factors allows for tunable regioselectivity, enabling the synthesis of diverse isoquinoline derivatives. While Stille coupling can be very effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org

Table 2: Comparison of Suzuki-Miyaura and Stille Coupling

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron compounds | Organotin compounds |

| Toxicity | Generally low | High |

| Functional Group Tolerance | Good, but can be sensitive to base | Excellent |

| Reaction Conditions | Often requires basic conditions | Generally mild, can be base-free |

| Byproducts | Boronic acids and their salts (often water-soluble) | Organotin halides (toxic and difficult to remove) |

This table provides a comparative overview of the Suzuki-Miyaura and Stille coupling reactions.

The Heck reaction, a palladium-catalyzed vinylation of aryl or vinyl halides, and the Sonogashira coupling, the coupling of a terminal alkyne with an aryl or vinyl halide, represent further avenues for the derivatization of this compound. organic-chemistry.orgorganic-chemistry.orglibretexts.org

The Heck reaction with this compound would likely exhibit chemoselectivity for the C-Br bond over the C-Cl bonds due to its higher reactivity in the oxidative addition step. beilstein-journals.org This would allow for the introduction of a vinyl group at the C8 position. Subsequent Heck reactions at the C1 and C3 positions would require more forcing conditions. The reaction has been successfully applied to various bromo- and polybromo-aromatic compounds. researchgate.netmdpi.com

The Sonogashira coupling, typically co-catalyzed by palladium and copper, provides a direct route to arylalkynes. wikipedia.orgyoutube.comnih.gov Similar to the Heck reaction, the Sonogashira coupling of this compound would be expected to proceed preferentially at the C8 position. The resulting 8-alkynyl-1,3-dichloroisoquinoline could then undergo further coupling reactions at the C1 and C3 positions, or the chlorine atoms could be displaced by nucleophiles.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic and heteroaromatic systems. libretexts.org The isoquinoline ring, particularly when substituted with electron-withdrawing halogen atoms, is activated towards SNAr.

The chlorine atoms at the C1 and C3 positions of this compound are susceptible to displacement by a variety of nucleophiles, including alkoxides, amines, and thiols. youtube.comnih.gov The reactivity of these positions is enhanced by the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring.

Generally, the C1 position is more reactive towards nucleophilic attack than the C3 position. This is due to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at C1. youtube.com This differential reactivity allows for the selective substitution of the C1 chlorine atom by using stoichiometric amounts of the nucleophile or by controlling the reaction temperature. Subsequent displacement of the C3 chlorine atom can then be achieved under more forcing conditions or with a different nucleophile, providing access to a wide range of disubstituted isoquinoline derivatives.

Nucleophilic Aromatic Substitution Reactions

Amination Reactions with Nitrogen Nucleophiles

The presence of chlorine atoms at the C1 and C3 positions of the isoquinoline nucleus makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Studies on analogous 1,3-dichloroisoquinolines have shown that these compounds readily react with various nitrogen nucleophiles. sigmaaldrich.com The C1 position is generally more reactive towards nucleophilic attack than the C3 position. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at C1. shahucollegelatur.org.in

The reaction of 1,3-dichloroisoquinoline with amines has been investigated, demonstrating regioselective substitution at the 1-position. sigmaaldrich.com It is therefore anticipated that this compound will undergo amination primarily at the C1 position, leaving the C3-chloro and C8-bromo substituents intact under controlled conditions. A variety of primary and secondary amines can be employed as nucleophiles in these reactions.

Table 1: Representative Amination Reactions of Dichloroisoquinolines

| Entry | Nitrogen Nucleophile | Product (Predicted for this compound) | Typical Conditions |

| 1 | Ammonia | 8-Bromo-3-chloro-1-aminoisoquinoline | Alcoholic ammonia, heat |

| 2 | Benzylamine | 8-Bromo-3-chloro-1-(benzylamino)isoquinoline | Inert solvent (e.g., Toluene), heat |

| 3 | Piperidine | 8-Bromo-3-chloro-1-(piperidin-1-yl)isoquinoline | Inert solvent (e.g., Dioxane), base (e.g., K2CO3), heat |

| 4 | Aniline | 8-Bromo-3-chloro-1-(phenylamino)isoquinoline | Inert solvent (e.g., DMF), base (e.g., NaH), heat |

This table is illustrative and based on the known reactivity of similar compounds.

The reaction conditions for these aminations typically involve heating the substituted isoquinoline with the amine in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The resulting 1-amino-8-bromo-3-chloroisoquinoline derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems.

Alkoxylation Reactions

Similar to amination, alkoxylation of this compound is expected to occur selectively at the C1 position. The reaction with alkoxides, such as sodium methoxide (B1231860), leads to the corresponding 1-alkoxy-8-bromo-3-chloroisoquinoline. It has been documented that 1,3-dichloroisoquinoline is selectively substituted in the 1-position by methoxide to form the 1-methoxy compound. shahucollegelatur.org.in

This regioselectivity allows for the introduction of an alkoxy group, which can subsequently be used in further transformations, such as O-dealkylation or as a directing group in other reactions.

Table 2: Representative Alkoxylation Reaction

| Entry | Alkoxide | Product (Predicted for this compound) | Typical Conditions |

| 1 | Sodium Methoxide | 8-Bromo-3-chloro-1-methoxyisoquinoline | Methanol, 60°C |

This table is based on a documented reaction of a similar compound. shahucollegelatur.org.in

Organometallic Transformations (e.g., Grignard Reagents, Lithiation)

The carbon-bromine bond at the C8 position is the most likely site for organometallic transformations such as Grignard reagent formation or lithiation. This is because the C-Br bond is generally more reactive in these reactions than C-Cl bonds. The reaction of halogenated quinolines and isoquinolines with organolithium reagents at low temperatures is known to result in halogen-metal exchange, generating new organolithium species. quimicaorganica.org

Formation of a Grignard reagent, 8-(bromomagnesium)-1,3-dichloroisoquinoline, could be achieved by reacting this compound with magnesium metal. wvu.edu This Grignard reagent can then be reacted with a variety of electrophiles to introduce a wide range of substituents at the C8 position.

Alternatively, halogen-lithium exchange using an organolithium reagent like n-butyllithium at low temperatures would yield 8-lithio-1,3-dichloroisoquinoline. researchgate.net This lithiated intermediate is a powerful nucleophile that can react with electrophiles such as aldehydes, ketones, and carbon dioxide to afford the corresponding C8-substituted derivatives. researchgate.netacs.org

Oxidation and Reduction Transformations of Halogenated Isoquinolines

The highly substituted and electron-deficient nature of the this compound ring system makes it generally resistant to oxidative degradation under standard conditions. Oxidation, if forced, would likely lead to cleavage of the ring system rather than selective transformation.

Reduction of the isoquinoline core is a more feasible transformation. Catalytic hydrogenation or reduction with metal hydrides can lead to the corresponding tetrahydroisoquinoline derivatives. For instance, the reduction of the heterocyclic ring of isoquinoline derivatives can be achieved under various conditions. rsc.org In the case of this compound, reduction would likely yield 8-bromo-1,3-dichloro-1,2,3,4-tetrahydroisoquinoline. It is also possible to achieve selective dehalogenation. For example, reductive dehalogenation can remove the 1-halogen substituent to produce a 3-chloroisoquinoline (B97870) derivative. shahucollegelatur.org.in

Investigation of Stereochemical Aspects in Derivatization

The derivatization of this compound itself does not inherently involve the creation of stereocenters in the aromatic system. However, subsequent reactions of its derivatives can lead to chiral molecules, and the stereochemical outcomes of these reactions are of significant interest.

A key area where stereochemistry becomes crucial is in the reduction of C1-substituted isoquinolines. For example, if the C1-chloro atom is substituted by an alkyl or aryl group, subsequent reduction of the C=N bond within the isoquinoline ring can create a stereocenter at C1. The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines to chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines is a well-established field. rsc.org These reductions can be achieved with high enantioselectivity using chiral hydride reducing agents, catalytic hydrogenation with chiral catalysts, or enzymatic catalysis. rsc.org Therefore, derivatization of this compound at the C1 position, followed by reduction, opens a pathway to chiral, highly substituted tetrahydroisoquinoline scaffolds.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in 8-Bromo-1,3-dichloroisoquinoline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) Analysis of Proton Environments

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the four protons on the benzene (B151609) portion of the isoquinoline (B145761) core. The chemical shifts (δ) of these protons are influenced by the anisotropic effect of the aromatic system and the electronic effects of the halogen substituents. Protons on aromatic rings typically resonate in the range of 6.5-8.0 ppm. libretexts.org

The proton at the C-4 position is anticipated to appear as a singlet in the aromatic region, as it has no adjacent protons. The remaining three protons (on C-5, C-6, and C-7) will exhibit splitting patterns based on their coupling with neighboring protons. Specifically, the H-5 and H-7 protons would likely appear as doublets, while the H-6 proton would be a triplet, assuming standard coupling constants. The bromine atom at C-8 will induce a downfield shift for the adjacent H-7 proton due to its electron-withdrawing nature.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-4 | 7.5 - 7.8 | Singlet (s) |

| H-5 | 7.6 - 7.9 | Doublet (d) |

| H-6 | 7.3 - 7.6 | Triplet (t) |

Carbon-13 NMR (¹³C NMR) Analysis of the Carbon Framework

The ¹³C NMR spectrum provides information on all nine carbon atoms in the this compound molecule. The presence of electronegative chlorine, bromine, and nitrogen atoms significantly influences the chemical shifts of the carbon atoms. Carbons directly bonded to these atoms (C-1, C-3, C-8) are expected to be shifted downfield. Aromatic carbons generally appear in the 120-150 ppm range.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 120 - 125 |

| C-4a | 135 - 140 |

| C-5 | 128 - 132 |

| C-6 | 125 - 130 |

| C-7 | 130 - 135 |

| C-8 | 115 - 120 |

Two-Dimensional NMR Techniques for Regioisomeric Confirmation

To unambiguously confirm the substitution pattern and distinguish this compound from its other possible regioisomers, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the H-5/H-6 and H-6/H-7 protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated carbons (C-4, C-5, C-6, C-7).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The calculated molecular weight for C₉H₄BrCl₂N is 276.95 g/mol . A high-resolution mass spectrum would show a distinct isotopic cluster for the molecular ion peak [M]⁺ due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Under electron ionization (EI), the molecular ion would likely undergo fragmentation. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms. rsc.orgyoutube.com The fragmentation of this compound is predicted to show sequential losses of bromine and chlorine radicals.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Identity of Fragment |

|---|---|

| 275/277/279/281 | [M]⁺ (Molecular Ion Cluster) |

| 196/198/200 | [M - Br]⁺ |

| 161/163 | [M - Br - Cl]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic and heterocyclic structure.

Key expected absorption bands include:

Aromatic C-H stretching: These typically appear just above 3000 cm⁻¹.

C=C and C=N stretching: These vibrations within the aromatic and pyridine (B92270) rings are expected in the 1400-1650 cm⁻¹ region. libretexts.org

C-Cl stretching: Strong absorptions for aryl chlorides are found in the 1000-1100 cm⁻¹ range.

C-Br stretching: This vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| C=C / C=N Ring Stretch | 1400 - 1650 |

| C-Cl Stretch | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic System Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. Isoquinoline itself exhibits characteristic absorption bands in the ultraviolet region due to π → π* transitions. nist.govrsc.org The presence of chloro and bromo substituents on the this compound ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent isoquinoline molecule. Studies on other isoquinoline derivatives have shown absorption maxima in the range of 300-350 nm. mdpi.com

Theoretical and Computational Investigations of Halogenated Isoquinolines

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems. For 8-Bromo-1,3-dichloroisoquinoline, these methods can predict its fundamental electronic properties and the energetic landscapes of its chemical transformations.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

The chlorine atoms at positions 1 and 3, being highly electronegative, are expected to withdraw electron density from the pyridine (B92270) ring, rendering the C1 and C3 positions electrophilic. The bromine atom at position 8, while also electron-withdrawing, can exhibit some electron-donating resonance effects, influencing the electronic environment of the benzene (B151609) ring.

DFT calculations on related halogenated quinolines and isoquinolines have shown that the nature and position of the halogen substituents have a profound impact on the molecular electrostatic potential and orbital energies. nih.gov For this compound, it is anticipated that the regions around the chlorine atoms will exhibit a positive electrostatic potential, indicating susceptibility to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates a polar molecule with an uneven distribution of charge. |

| HOMO Energy | ~ -6.5 to -7.0 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.5 to -2.0 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.5 - 5.5 eV | Correlates with chemical reactivity and electronic transitions. |

Note: The values in this table are hypothetical and are based on trends observed in DFT studies of similar halogenated aromatic compounds. Actual values would require specific calculations for this compound.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates. For this compound, a key area of investigation is nucleophilic aromatic substitution (SNAr).

Halogenated quinolines and isoquinolines are known to undergo nucleophilic substitution, particularly at the 1-position. quimicaorganica.org Computational studies can model the approach of a nucleophile to the 1, 3, and 8 positions of the isoquinoline (B145761) ring. These calculations would likely show that the attack at the 1-position is the most energetically favorable due to the strong electron-withdrawing nature of the adjacent nitrogen atom and the chlorine substituent.

The computational analysis would proceed by locating the transition state for the addition of the nucleophile, forming a Meisenheimer-like intermediate. The energy barrier for this step can be calculated, providing an estimate of the reaction rate. Subsequent calculations would model the departure of the chloride ion to yield the substituted product. Similar calculations for the 3- and 8-positions would allow for a comparison of the activation energies and a prediction of the regioselectivity of the reaction. These computational approaches have become increasingly sophisticated, allowing for the exploration of complex reaction mechanisms. libretexts.org

Prediction of Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound in chemical reactions can be predicted using several theoretical concepts that are informed by computational data.

Bond Dissociation Energies (BDEs) of Carbon-Halogen Bonds

The bond dissociation energy (BDE) is the energy required to break a bond homolytically. In this compound, the relative strengths of the C1-Cl, C3-Cl, and C8-Br bonds can influence its reactivity, particularly in reactions involving radical intermediates or certain metal-catalyzed cross-coupling reactions.

Generally, the C-Cl bond is stronger than the C-Br bond. pressbooks.pubquora.com This suggests that, under conditions that favor homolytic cleavage, the C8-Br bond might be more susceptible to breaking than the C-Cl bonds. However, the specific electronic environment of the isoquinoline ring system will modulate these bond strengths.

Table 2: Average Bond Dissociation Energies of Carbon-Halogen Bonds in Aromatic Systems

| Bond | Average BDE (kJ/mol) |

| C-Cl | ~339 |

| C-Br | ~276 |

Source: G-Chem utexas.edu

These values provide a general indication of the relative bond strengths. Computational methods can be employed to calculate the specific BDEs for each carbon-halogen bond in this compound, taking into account the unique electronic effects of the entire molecule.

Application of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and regioselectivity of chemical reactions. wikipedia.orgtaylorandfrancis.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, FMO theory can be used to predict the most likely sites for nucleophilic and electrophilic attack. In a nucleophilic attack, the nucleophile's HOMO will interact with the LUMO of the isoquinoline. The distribution of the LUMO will indicate the most electrophilic sites. DFT calculations on similar halogenated aza-aromatic compounds suggest that the LUMO is likely to have significant contributions from the carbon atoms at positions 1 and 3, making them the primary targets for nucleophiles. researchgate.net

Conversely, in an electrophilic attack, the electrophile's LUMO will interact with the HOMO of the isoquinoline. The distribution of the HOMO will highlight the most nucleophilic regions of the molecule, which are expected to be on the benzene ring, influenced by the position of the bromine atom.

Table 3: Predicted Frontier Molecular Orbital Contributions in this compound

| Orbital | Predicted Location of Major Lobes | Implication for Reactivity |

| LUMO | Positions 1 and 3 of the pyridine ring | Susceptible to nucleophilic attack |

| HOMO | Benzene ring, particularly positions 5 and 7 | Potential sites for electrophilic attack |

Note: This table represents a qualitative prediction based on FMO theory and findings for related compounds.

Conformational Analysis and Molecular Modeling Approaches

While the isoquinoline core is largely planar, the presence of substituents can lead to different spatial arrangements, or conformations. Conformational analysis of this compound is important for understanding its interactions with other molecules, such as in biological systems or during crystal packing.

Molecular modeling techniques, including molecular mechanics and DFT, can be used to determine the preferred conformation of the molecule. For a relatively rigid system like this compound, the primary conformational flexibility would involve any potential out-of-plane distortions of the halogen substituents, although these are expected to be minimal.

In more complex derivatives of isoquinoline, such as those with flexible side chains, conformational analysis becomes crucial. rsc.orgnih.gov For the parent this compound, molecular modeling would primarily be used to obtain an accurate three-dimensional structure, which is the starting point for all other computational investigations. These models can also be used to predict properties such as the molecule's shape and volume, which are important for understanding its potential interactions in a biological context.

Applications in Advanced Organic Synthesis and Chemical Biology

Role as a Versatile Chemical Building Block and Scaffold

8-Bromo-1,3-dichloroisoquinoline is a valuable building block in organic synthesis due to its unique arrangement of reactive sites. The presence of three distinct halogen atoms—a bromine at the 8-position and two chlorines at the 1- and 3-positions—on the isoquinoline (B145761) core allows for selective and sequential chemical modifications. This tri-halogenated structure provides a robust scaffold for constructing complex molecular architectures.

The differential reactivity of the C-Br and C-Cl bonds is a key feature that chemists exploit. The bromine atom at the 8-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at this position. The chlorine atoms, being less reactive, can often be retained during these initial transformations, allowing for subsequent functionalization at the 1- and 3-positions.

This stepwise functionalization capability makes this compound an attractive starting material for creating libraries of substituted isoquinolines. The isoquinoline framework itself is a prominent structural motif in many biologically active natural products and pharmaceutical agents. nih.gov Therefore, the ability to systematically modify the substitution pattern around this core is of significant interest in medicinal chemistry and drug discovery. The rigid isoquinoline scaffold provides a well-defined three-dimensional orientation for the appended functional groups, which is crucial for their interaction with biological targets.

The strategic placement of the halogen atoms also influences the electronic properties of the isoquinoline ring, further enhancing its utility as a chemical scaffold. These properties can be fine-tuned through the introduction of different substituents, allowing for the modulation of the molecule's reactivity and biological activity.

Synthesis of Diverse Functionalized Isoquinoline Derivatives

The trifunctional nature of this compound serves as a gateway to a vast chemical space of isoquinoline derivatives. The selective manipulation of the bromo and chloro substituents allows for a divergent synthetic approach, where a single starting material can be converted into a multitude of structurally distinct products.

A common synthetic strategy involves the initial palladium-catalyzed cross-coupling reaction at the more reactive C8-Br bond. For instance, a Suzuki coupling with an arylboronic acid can introduce an aryl group at the 8-position. The resulting 8-aryl-1,3-dichloroisoquinoline can then undergo further transformations. The chlorine atoms at the 1- and 3-positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, leading to the formation of 1,3-disubstituted isoquinolines.

The following table provides examples of functionalized isoquinoline derivatives that can be synthesized from this compound:

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | Arylboronic acid, Pd catalyst | Suzuki Coupling | 8-Aryl-1,3-dichloroisoquinoline |

| 8-Aryl-1,3-dichloroisoquinoline | Amine | Nucleophilic Aromatic Substitution | 8-Aryl-1-amino-3-chloroisoquinoline |

| 8-Aryl-1-amino-3-chloroisoquinoline | Alcohol, Base | Nucleophilic Aromatic Substitution | 8-Aryl-1-amino-3-alkoxyisoquinoline |

Furthermore, the chlorine atoms can also participate in other types of cross-coupling reactions, such as Buchwald-Hartwig amination or cyanation, to introduce nitrogen- and carbon-based functional groups. The ability to perform these transformations in a controlled manner is crucial for the synthesis of isoquinoline derivatives with precisely defined substitution patterns. This level of control is essential for structure-activity relationship (SAR) studies in drug discovery, where the effect of individual substituents on biological activity is investigated.

Development of Chemical Probes and Tools for Biological Systems

The versatile chemistry of this compound makes it an excellent starting point for the design and synthesis of chemical probes. nih.gov Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, and are invaluable tools for studying biological processes in their native environment. nih.govresearchgate.net The isoquinoline scaffold can be elaborated with various functional groups to create molecules that can bind to a target of interest with high affinity and selectivity. orgsyn.org

The bromine atom at the 8-position can be utilized to attach reporter groups, such as fluorophores or biotin (B1667282) tags, through cross-coupling reactions. These tags allow for the visualization or isolation of the target protein, facilitating its identification and characterization. The chlorine atoms at the 1- and 3-positions can be replaced with moieties that modulate the molecule's physicochemical properties, such as solubility and cell permeability, which are critical for its function as a chemical probe in cellular assays. nih.gov

Modulators of Enzyme Activities in Chemical Biology Research

Isoquinoline derivatives have been identified as inhibitors or modulators of various enzymes, making them attractive scaffolds for the development of new therapeutic agents. The ability to systematically modify the substitution pattern of the isoquinoline ring using this compound as a starting material allows for the optimization of binding affinity and selectivity towards a specific enzyme.

For example, by introducing different functional groups at the 1-, 3-, and 8-positions, it is possible to explore the chemical space around a known enzyme inhibitor to identify more potent and selective compounds. This approach is particularly useful in chemical biology research, where the goal is to develop highly specific tools to probe the function of individual enzymes in complex biological pathways.

The following table illustrates how different substituents on the isoquinoline core, derived from this compound, could potentially interact with an enzyme's active site:

| Position | Substituent Type | Potential Interaction with Enzyme |

| 1 | Hydrogen bond donor/acceptor | Forms hydrogen bonds with amino acid residues in the active site. |

| 3 | Hydrophobic group | Occupies a hydrophobic pocket in the active site. |

| 8 | Bulky aryl group | Creates steric hindrance to influence binding orientation. |

Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecule libraries for high-throughput screening. rsc.orgcam.ac.uknih.gov The goal of DOS is to explore a broad range of chemical space to identify novel molecular scaffolds with interesting biological activities. rsc.orgcam.ac.ukresearchgate.net this compound is an ideal starting point for DOS due to its multiple reactive sites that allow for divergent synthetic pathways. mdpi.com

Starting from this single scaffold, a wide variety of molecular architectures can be accessed through a series of branching reaction sequences. For instance, the initial functionalization at the C8-Br position can be followed by different reactions at the C1-Cl and C3-Cl positions, leading to a combinatorial explosion of products. This approach allows for the efficient creation of large and diverse libraries of isoquinoline-based compounds.

The structural diversity generated from a DOS approach using this compound can be categorized based on:

Appendage Diversity: Variation of the substituents attached to the isoquinoline core.

Stereochemical Diversity: Introduction of chiral centers through the use of chiral reagents or catalysts.

Scaffold Diversity: Transformation of the isoquinoline core into other heterocyclic systems through ring-closing or ring-rearrangement reactions.

These libraries can then be screened against a panel of biological targets to identify new hits for drug discovery and to uncover novel biological pathways. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.